3-Butyne-1-thiol
CAS No.: 77213-87-7
Cat. No.: VC8000051
Molecular Formula: C4H6S
Molecular Weight: 86.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77213-87-7 |
---|---|
Molecular Formula | C4H6S |
Molecular Weight | 86.16 g/mol |
IUPAC Name | but-3-yne-1-thiol |
Standard InChI | InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 |
Standard InChI Key | BCBDIPGKPAERPG-UHFFFAOYSA-N |
SMILES | C#CCCS |
Canonical SMILES | C#CCCS |
Introduction
Chemical and Physical Properties
3-Butyne-1-thiol possesses a molecular weight of 86.16 g/mol and a boiling point of approximately 100°C . The compound’s structure combines a triple bond between C2 and C3 with a thiol group at C1, enabling dual reactivity in nucleophilic and electrophilic reactions. Comparative data with related thiols highlight its distinctive properties (Table 1).
Table 1: Comparative Properties of Selected Thiols
Compound | Molecular Formula | Boiling Point (°C) | Functional Groups |
---|---|---|---|
3-Butyne-1-thiol | C₄H₆S | 100 | Alkyne, Thiol |
Butane-1-thiol | C₄H₁₀S | 98 | Thiol |
3-Methyl-2-butene-1-thiol | C₅H₈S | 115 | Alkene, Thiol |
The alkyne moiety enhances electron-withdrawing effects, polarizing the S-H bond and increasing acidity compared to saturated thiols .
Synthesis Methods
Industrial-scale synthesis of 3-Butyne-1-thiol leverages adaptations of Grignard reagent methodologies. A patent detailing the production of 3-butyne-1-ol (CN102320927A) provides a foundational approach :
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Grignard Reagent Formation: Chlorobutane reacts with magnesium chips and bromoethane at 60°C to form monoethynyl magnesium chloride.
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Epoxide Addition: Ethylene oxide in tetrahydrofuran (THF) is slowly added to the Grignard reagent at 0–10°C, facilitating alkoxide intermediate formation.
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Quenching and Purification: Hydrolysis with water followed by THF recovery via distillation yields the product.
For thiol derivation, substituting ethylene oxide with thiourea or hydrogen sulfide in the final step could introduce the -SH group. This method offers yields exceeding 80% under optimized conditions .
Chemical Reactivity
Hydroxyl Radical Oxidation
Theoretical studies on 3-Methyl-2-butene-1-thiol (MBT) reveal that hydroxyl radicals (- OH) preferentially add to alkene carbons, forming stable adducts . By analogy, 3-Butyne-1-thiol’s triple bond may undergo similar additions, with calculated activation barriers of −4.1 kcal/mol favoring adduct formation over H-abstraction . Kinetic simulations predict a rate constant of cm³ molecule⁻¹ s⁻¹ at 298 K, indicating moderate reactivity under atmospheric conditions .
Nucleophilic Substitution
The sulfhydryl group participates in SN2 reactions with alkyl halides. For example, reaction with methyl iodide in the presence of NaH yields methylthio derivatives:
This reactivity is exploited in synthesizing thioether ligands for metal coordination complexes.
Applications and Industrial Relevance
Polymer Chemistry
The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This facilitates the development of sulfur-containing polymers with enhanced thermal stability.
Catalysis
Palladium complexes incorporating 3-Butyne-1-thiol as a ligand exhibit improved activity in cross-coupling reactions, attributed to electron donation from the thiol group.
Compound | OSHA PEL (ppm) | NIOSH REL (ppm) |
---|---|---|
Butane-1-thiol | 10 | 0.5 |
Ethanethiol | 10 | 1 |
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